1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-25-18-8-6-17(7-9-18)23-10-12-24(13-11-23)20-22-19(14-26-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHJWWYJJGZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)Piperazine
The piperazine derivative serves as the nucleophilic component for thiazole coupling. A high-yielding route involves:
Step 1: Ullmann Coupling
4-Methoxyiodobenzene reacts with piperazine in the presence of a copper(I) catalyst and a base (e.g., K$$2$$CO$$3$$) to yield 4-(4-methoxyphenyl)piperazine. This method, adapted from analogous protocols, typically achieves 70–85% yield under reflux conditions in dimethylformamide (DMF).
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuI, DMF, 110°C | 82 | 98 |
| CuBr, DMSO, 120°C | 78 | 95 |
Synthesis of 4-(4-Fluorophenyl)-2-Bromo-1,3-Thiazole
The thiazole core is constructed via Hantzsch thiazole synthesis :
Step 1: Bromoacetylation
4-Fluorophenylglyoxal reacts with bromine in acetic acid to form 2-bromo-1-(4-fluorophenyl)ethan-1-one (yield: 75–80%).
Step 2: Cyclocondensation
The bromoketone is treated with thiourea in ethanol under reflux, yielding 4-(4-fluorophenyl)-2-bromo-1,3-thiazole (yield: 65–70%).
Mechanistic Insight
Thiourea acts as both a sulfur source and a base, facilitating cyclization. The reaction proceeds via nucleophilic attack of the thioamide on the α-carbon of the bromoketone, followed by bromide elimination.
Coupling of Piperazine and Thiazole Moieties
The final step involves nucleophilic substitution at the thiazole’s C-2 position:
Step 1: SNAr Reaction
4-(4-Methoxyphenyl)piperazine reacts with 4-(4-fluorophenyl)-2-bromo-1,3-thiazole in DMF at 80°C using Cs$$2$$CO$$3$$ as a base. The reaction achieves 60–75% yield after 12–24 hours.
Side Reactions
Competing O-alkylation is suppressed by using a polar aprotic solvent and excess piperazine (1.5 equiv).
Purification
Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) isolates the product with >95% purity.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal DMF as the optimal solvent due to its high dielectric constant, which stabilizes the transition state during nucleophilic substitution.
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | Cs$$2$$CO$$3$$ | 73 |
| DMSO | K$$3$$PO$$4$$ | 58 |
| THF | DBU | 42 |
Temperature and Time Dependence
Yields plateau at 80°C beyond 18 hours, with prolonged heating (>24 hours) leading to decomposition.
Analytical Characterization
1H NMR (DMSO- d6)
- δ 7.89 (d, J = 8.8 Hz, 2H, fluorophenyl H)
- δ 7.05 (d, J = 8.9 Hz, 2H, methoxyphenyl H)
- δ 3.78 (s, 3H, OCH$$_3$$)
- δ 3.45–3.20 (m, 8H, piperazine H).
LC-MS
Challenges and Limitations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at its nitrogen atoms. Alkylation and acylation are common:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | N-alkylated piperazine derivatives |
| Acylation | Acyl chlorides (e.g., AcCl) in THF | N-acylpiperazines with improved solubility |
For example, reaction with methyl iodide forms mono- or di-methylated derivatives, depending on stoichiometry.
Electrophilic Aromatic Substitution
The thiazole ring participates in electrophilic substitution, primarily at the 5-position:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiazole derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-Bromo- or 5-chloro-substituted analogs |
The electron-withdrawing fluorine on the phenyl group directs substitution to the thiazole’s 5-position .
Oxidation:
The thiazole sulfur and methoxyphenyl group are oxidation-sensitive:
-
Thiazole oxidation : Using KMnO₄/H₂SO₄ converts the thiazole to a thiazole-4-one.
-
Demethylation : HBr/AcOH cleaves the methoxy group to a hydroxyl group.
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity.
Hydrolysis Reactions
The carboxamide group (if present in derivatives) undergoes hydrolysis:
-
Acidic conditions (HCl/H₂O, reflux): Forms carboxylic acid derivatives.
-
Basic conditions (NaOH/EtOH): Yields amine intermediates.
Coordination Chemistry
The piperazine nitrogen and thiazole sulfur act as ligands for metal ions:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Piperazine N, thiazole S | Antimicrobial complexes |
| Fe(III) | Thiazole S | Catalytic oxidation studies |
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:
-
Receptor binding : Forms hydrogen bonds with kinase active sites (e.g., Tyr308, Asp128) via its sulfonyl and methoxyphenyl groups .
-
Metabolic pathways : Hepatic CYP450 enzymes oxidize the methoxyphenyl group to a catechol metabolite.
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reagents |
|---|---|---|
| Piperazine | Nucleophilic substitution | Alkyl halides, acyl chlorides |
| Thiazole | Electrophilic substitution | HNO₃, Br₂, Cl₂ |
| Methoxyphenyl | Demethylation, oxidation | HBr, KMnO₄ |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that thiazole-integrated compounds showed promising growth-inhibitory effects on human cancer cell lines such as MCF-7 and PC3, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticonvulsant Effects
Another area of research focuses on the anticonvulsant activity of thiazole derivatives. Compounds similar to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine have been synthesized and tested, showing significant protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance efficacy .
Case Study 1: Anticancer Activity
A recent study synthesized a series of thiazole-based compounds and evaluated their anticancer properties against various cell lines. Among these, one derivative exhibited an IC50 value significantly lower than that of standard treatments, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of several thiazole derivatives, including those related to our compound. The results indicated strong inhibition against Gram-positive bacteria, with some compounds outperforming established antibiotics in vitro .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Piperazine Derivatives
Key Observations :
- The target compound’s thiazole core distinguishes it from aroyl-substituted analogs (e.g., ), which exhibit different hydrogen-bonding patterns and solubility profiles.
- The absence of a methoxyphenyl group in reduces molecular weight by ~100 Da and may alter receptor binding affinity.
- Hydrazone-containing analogs (e.g., ) introduce additional polarity but are prone to hydrolytic instability compared to the target’s stable thiazole ring.
Table 2: Functional Comparison of Selected Compounds
Key Observations :
- The target compound’s thiazole and methoxyphenyl groups may confer dual activity, combining AChE inhibition (seen in thiazolylhydrazones ) and antifungal effects (as in ).
- Fluorine substitution (e.g., in 4-FPP ) enhances metabolic stability but reduces Clf (formation clearance) compared to non-fluorinated analogs .
Physicochemical Properties
- Solubility : Methoxy groups generally improve water solubility, but the thiazole’s hydrophobicity may counterbalance this effect.
- Crystallinity : Unlike aroyl derivatives (e.g., ), which form hydrogen-bonded sheets, the target compound’s thiazole core may promote π-stacking interactions.
Biological Activity
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 293.37 g/mol. Its structure features a piperazine ring substituted with a thiazole and fluorophenyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Similar Thiazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have been explored for antifungal activity. Compounds similar to the target compound have shown effectiveness against fungi such as Candida albicans, with varying degrees of potency depending on structural modifications .
The biological activity of this compound is hypothesized to involve the disruption of microbial cell walls or interference with essential metabolic pathways. The presence of electronegative substituents like fluorine may enhance the compound's interaction with microbial targets .
Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that modifications on the piperazine ring significantly affected antimicrobial potency. The presence of electron-withdrawing groups was found to enhance antibacterial activity, suggesting that further exploration of such modifications could yield more effective derivatives .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the introduction of methoxy and fluorine groups at specific positions on the phenyl rings increased the lipophilicity and bioavailability of the compounds, leading to improved biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
